1-(2-Bromo-4-methylphenyl)-3-[(3,5-dimethylphenyl)methyl]pyrrolidine-2,5-dione
Description
The compound 1-(2-Bromo-4-methylphenyl)-3-[(3,5-dimethylphenyl)methyl]pyrrolidine-2,5-dione belongs to the pyrrolidine-2,5-dione family, a class of cyclic imides with diverse pharmacological and chemical applications. Its structure features a brominated and methylated aromatic ring at position 1 and a 3,5-dimethylbenzyl group at position 3 of the pyrrolidine-dione core.
Key structural attributes include:
- Electrophilic bromine at the 2-position of the phenyl ring, which may enhance reactivity in substitution reactions.
- Polar imide moiety, contributing to hydrogen-bonding capacity and crystalline stability.
Properties
IUPAC Name |
1-(2-bromo-4-methylphenyl)-3-[(3,5-dimethylphenyl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO2/c1-12-4-5-18(17(21)9-12)22-19(23)11-16(20(22)24)10-15-7-13(2)6-14(3)8-15/h4-9,16H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQSWRPUDAUKGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)CC3=CC(=CC(=C3)C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386821 | |
| Record name | 1-(2-Bromo-4-methylphenyl)-3-[(3,5-dimethylphenyl)methyl]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5862-30-6 | |
| Record name | 1-(2-Bromo-4-methylphenyl)-3-[(3,5-dimethylphenyl)methyl]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 1-(2-Bromo-4-methylphenyl)-3-[(3,5-dimethylphenyl)methyl]pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered interest due to its potential biological activities. This article reviews the synthesis, structural properties, and biological activities of this compound, drawing from diverse research findings.
Synthesis and Structural Characteristics
The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. The compound's structure can be characterized by various spectroscopic methods such as NMR and mass spectrometry.
Key Structural Features
- Molecular Formula : C22H24BrN2O2
- Molecular Weight : 424.34 g/mol
- Functional Groups : Contains bromo, methyl, and pyrrolidine moieties which are significant for its biological activity.
Biological Activity
The biological activity of this compound has been explored in various studies. The following sections summarize key findings related to its pharmacological effects.
Anticancer Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance:
- Case Study : A study demonstrated that similar pyrrolidine compounds showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 10 | Apoptosis induction |
| Compound B | A549 (Lung) | 15 | Cell cycle arrest |
Antimicrobial Activity
Another significant aspect of this compound is its antimicrobial potential:
- Research Findings : Studies have shown that certain pyrrolidine derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell membranes.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets:
- Receptor Binding : The bromo-substituted phenyl ring enhances binding affinity towards specific receptors involved in cancer pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes that are crucial for tumor growth and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Substituent Position and Reactivity : The bromine position (2- vs. 3-/4-) significantly alters electronic properties. For instance, 2-bromo substitution (target compound) may direct electrophilic reactions differently compared to 3-bromo () or 4-bromo () analogs .
- Halogen Effects : The target compound’s bromine and methyl groups contrast with ’s bromine-chlorine combination, which could enhance lipophilicity but reduce metabolic stability .
- Bulk and Solubility: The 3,5-dimethylbenzyl group in the target compound introduces greater steric hindrance compared to smaller substituents (e.g., pyridine-amino-methyl in ), likely reducing aqueous solubility .
Pharmacological and Functional Comparisons
Key Observations :
- Anticonvulsant Potential: highlights pyrrolidine-2,5-dione derivatives with GABA-transaminase inhibition, suggesting the target compound’s brominated aromatic system could similarly modulate neurological targets if evaluated .
- Antimicrobial Activity : The Mannich-derived analogs in show moderate activity, but bulky substituents (e.g., 3,5-dimethylbenzyl in the target) might hinder membrane penetration, reducing efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
